1-Bromotetradec-5-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

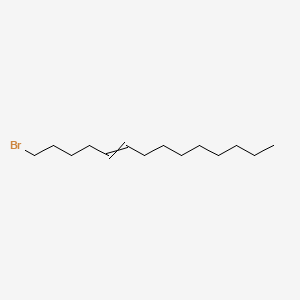

1-Bromotetradec-5-ene, also known as (Z)-Tetradec-5-enyl Bromide, is a synthetic organic compound with the molecular formula C14H27Br . It is an intermediate in the synthesis of 2-substituted cyclobutanones, which are used as irradiation marker products of lipid-containing foods . The compound has a molecular weight of 275.27 .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it has been used in the total stereoselective synthesis of natural acetogenin . Furthermore, it has been found to yield an angularly bisannelated benzene derivative or fulvene derivatives under palladium catalysis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a long carbon chain with a bromine atom attached at one end and a double bond in the middle of the chain . The canonical SMILES representation of the molecule is CCCCCCCCC=CCCCCBr .Chemical Reactions Analysis

This compound participates in various chemical reactions. For example, under palladium catalysis, it has been found to either yield an angularly bisannelated benzene derivative or fulvene derivatives . The mechanisms for these reaction modes most likely involve intramolecular 5-exo-trig carbopalladations of an intermediate 1,3,5-hexatrienyl-6-palladium bromide intermediate .Physical and Chemical Properties Analysis

This compound is a colourless oil . It has a molecular weight of 275.27 and a molecular formula of C14H27Br . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the available sources.Aplicaciones Científicas De Investigación

Palladium-Catalyzed Domino Tricyclizations :

- A study by Schweizer et al. (2001) investigated palladium-catalyzed domino tricyclizations of 2-Bromotetradec-1-ene-7,13-diynes, leading to the formation of benzene and fulvene derivatives. This research highlights the potential of using such brominated compounds in complex organic syntheses (Schweizer et al., 2001).

Palladium-Catalyzed Cascade Oligocyclizations :

- Tokan et al. (2009) explored palladium-catalyzed oligocyclizations of similar compounds, demonstrating the formation of various cyclic structures. This study provides insights into the versatility of brominated compounds in facilitating diverse cyclization reactions (Tokan et al., 2009).

Cancer Research Applications :

- Abulwerdi et al. (2019) identified that small molecules targeting the MALAT1 long noncoding RNA in cancer cells can be used for therapeutic purposes. This research opens up possibilities for the application of brominated compounds in cancer treatment and molecular probes (Abulwerdi et al., 2019).

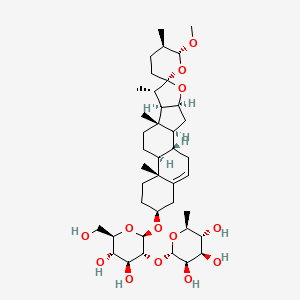

Steroid Chemistry :

- Abe and Satoh (1978) developed methods to prepare 5β-Cholest-1-ene and 2-ene from brominated cholestanes, showcasing the use of brominated compounds in steroid chemistry (Abe & Satoh, 1978).

Nuclear Material Research :

- Baker et al. (2013) discussed the use of 1-bromotetradecane as a potential replacement forming fluid in the production of TRISO fuel kernels for nuclear reactors. This highlights the role of brominated compounds in nuclear material research (Baker et al., 2013).

Propiedades

IUPAC Name |

1-bromotetradec-5-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h9-10H,2-8,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWTVFLWDFYSMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80798296 |

Source

|

| Record name | 1-Bromotetradec-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80798296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656242-17-0 |

Source

|

| Record name | 1-Bromotetradec-5-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80798296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590495.png)

![4-n-Pentylphenol-[d5]](/img/structure/B590497.png)

![2H-Pyrimido[2,1-c][1,2,4]triazine-4-thiol](/img/structure/B590498.png)